molecular formula C6H13NO4 B1259820 1-Iminohexane-2,3,4,5-tetrol

1-Iminohexane-2,3,4,5-tetrol

Cat. No.: B1259820
M. Wt: 163.17 g/mol
InChI Key: ZALQYWCTVGIQEV-UHFFFAOYSA-N
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Description

1-Iminohexane-2,3,4,5-tetrol is a polyhydroxy compound characterized by a linear hexane backbone substituted with an imino group (-NH- or C=N) at position 1 and hydroxyl groups at positions 2, 3, 4, and 5. For example, the derivative (2S,3S,4S,5S)-1-(pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol (compound 16 in ) features a pyrrolidine-substituted imino group (C=N) and hydroxyls, with HRMS [M+H+] at 247.1647 Da and distinct ¹³C NMR signals (e.g., δ 130.68 for C=N) . This suggests that the parent compound’s imino group may influence electronic properties and hydrogen-bonding capacity, differentiating it from purely hydroxylated analogs.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

1-iminohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO4/c1-3(8)5(10)6(11)4(9)2-7/h2-11H,1H3

InChI Key

ZALQYWCTVGIQEV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C=N)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Imino Groups

The pyrrolidine-substituted derivative (compound 16, ) shares the hexane-tetrol backbone but includes a cyclic amine (pyrrolidine) attached to the imino group. Key differences include:

  • Molecular Complexity: The pyrrolidine moiety increases molecular weight (C₁₀H₁₉N₂O₄ vs. C₆H₁₃NO₄ for the parent compound) and introduces steric hindrance.
  • Spectral Signatures: The C=N group in compound 16 produces a ¹³C NMR signal at δ 130.68, absent in purely hydroxylated or non-imino analogs .

Sulfur-Containing Analogs

1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol (CAS 5328-49-4, and ) replaces the imino group with two ethylsulfanyl (-S-C₂H₅) groups. Key contrasts include:

  • Functional Groups : Sulfur atoms introduce lipophilicity, altering solubility (e.g., reduced water solubility compared to hydroxyl-rich compounds).
  • Molecular Formula: C₁₀H₂₂O₄S₂ vs. C₆H₁₃NO₄, with sulfur contributing to higher molecular weight (270.414 g/mol) .
  • Applications : Such thioethers are often used as intermediates in organic synthesis or protecting groups for hydroxyls.

Cyclohexane and Cyclohexene Derivatives

1-Isobutyroxymethylcyclohex-1(6)-ene-2,3,4,5-tetrol () features a cyclohexene ring with ester and hydroxyl groups. Differences include:

  • Structural Rigidity : The cyclic backbone restricts conformational flexibility compared to linear hexane-tetrols.

Sugar Analogs (Glucose and L-Altrose)

6-(Hydroxymethyl)oxane-2,3,4,5-tetrol (glucose, ) and L-Altrose () are cyclic hexoses with similar hydroxylation patterns but distinct backbones:

  • Cyclic vs. Linear Structures: Glucose’s pyranose ring stabilizes via hemiacetal formation, whereas 1-iminohexane-tetrol’s linear structure may favor intermolecular hydrogen bonding.
  • Biological Roles: Sugars like glucose are central to metabolism, while iminohexane-tetrol derivatives may serve as synthetic intermediates or enzyme inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Spectral Data (¹³C NMR) Reference
1-Iminohexane-2,3,4,5-tetrol C₆H₁₃NO₄ Imino, 4 hydroxyls ~179.17 Not reported -
1-(Pyrrolidin-1-ylimino)hexane-2,3,4,5-tetrol C₁₀H₁₉N₂O₄ C=N, pyrrolidine, 4 hydroxyls 247.16 δ 130.68 (C=N), 74.53–63.22 (C-OH)
1,1-Bis(ethylsulfanyl)hexane-2,3,4,5-tetrol C₁₀H₂₂O₄S₂ 2 ethylsulfanyl, 4 hydroxyls 270.41 Not reported
Glucose C₆H₁₂O₆ Cyclic hemiacetal, 5 hydroxyls 180.16 Not reported
1-Isobutyroxymethylcyclohexene-tetrol C₁₁H₁₈O₆ Cyclohexene, ester, 4 hydroxyls 246.26 Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iminohexane-2,3,4,5-tetrol
Reactant of Route 2
1-Iminohexane-2,3,4,5-tetrol

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